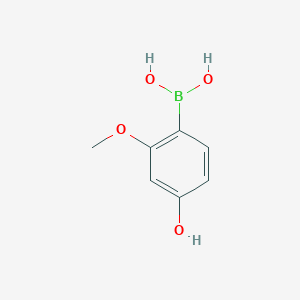

(4-Hydroxy-2-methoxyphenyl)boronic acid

Overview

Description

“(4-Hydroxy-2-methoxyphenyl)boronic acid” is a type of phenylboronic acid. It is used in Suzuki reaction, an organic reaction classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .

Molecular Structure Analysis

The molecular formula of “(4-Hydroxy-2-methoxyphenyl)boronic acid” is C7H9BO4 . The structure includes a boronic acid group attached to a phenyl ring, which has a hydroxy group and a methoxy group attached .Chemical Reactions Analysis

“(4-Hydroxy-2-methoxyphenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Scientific Research Applications

Applications in Chemical Synthesis

(4-Hydroxy-2-methoxyphenyl)boronic acid plays a significant role in the synthesis of complex molecules. Its ability to form stable complexes with various substrates through boronate ester formation is crucial for facilitating reactions under mild conditions. For instance, the coupling reactions involving boronic acids with aryloxorhodium complexes demonstrate the potential of boronic acids in the formation of cationic rhodium complexes with tetraarylpentaborates. This process showcases the versatility of boronic acids in synthesizing structurally complex molecules with potential applications in materials science and pharmaceuticals (Nishihara, Nara, & Osakada, 2002).

Role in Drug Delivery Systems

Boronic acids, including (4-Hydroxy-2-methoxyphenyl)boronic acid, have been explored for their utility in drug delivery systems. Their unique property of forming reversible covalent bonds with diols enables the design of responsive drug delivery mechanisms. This feature is particularly beneficial for the targeted delivery of therapeutics, where the release can be triggered by specific physiological stimuli such as changes in glucose levels or pH. Research in this area has highlighted the potential of boronic acids in creating more efficient and targeted drug delivery platforms, which could significantly improve therapeutic outcomes (Stubelius, Lee, & Almutairi, 2019).

Sensing and Detection Technologies

The ability of (4-Hydroxy-2-methoxyphenyl)boronic acid to interact with saccharides through the formation of boronate esters has been exploited in the development of sensors for glucose and other biologically relevant molecules. This capability is instrumental in the creation of non-enzymatic glucose sensors that offer improved stability and sensitivity compared to traditional enzymatic sensors. Such sensors have significant implications for diabetes management, offering more reliable and continuous monitoring of blood glucose levels. The research in this domain exemplifies the broader utility of boronic acids in biosensing applications, where their chemical reactivity can be harnessed for the selective detection of a wide range of analytes (Mu et al., 2012).

Catalysis and Organic Reactions

Boronic acids, such as (4-Hydroxy-2-methoxyphenyl)boronic acid, are also utilized as catalysts in organic reactions. Their role in catalyzing transformations through the activation of hydroxyl groups is noteworthy. This catalytic activity enables a variety of organic reactions under mild conditions, which is particularly advantageous for synthesizing complex organic molecules with high specificity and yield. The exploration of boronic acids in catalysis underscores their potential to facilitate a wide range of chemical transformations, making them valuable tools in synthetic organic chemistry (Hall, 2019).

Safety And Hazards

properties

IUPAC Name |

(4-hydroxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJHXROTYXHSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627447 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-2-methoxyphenyl)boronic acid | |

CAS RN |

550373-98-3 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)